molecular formula C24H19ClFN3O B2866533 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847395-97-5

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2866533
CAS No.: 847395-97-5
M. Wt: 419.88
InChI Key: LULCVWPOCGYWAS-UHFFFAOYSA-N
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Description

The compound “4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and structural features. It includes a benzimidazole group, which is a type of heterocyclic aromatic organic compound . This group is fused to a benzene ring through a nitrogen atom and includes a benzyl group with a chlorine atom . The molecule also contains a pyrrolidinone group, which is a five-membered lactam (a cyclic amide). Finally, it has a phenyl group with a fluorine atom .


Molecular Structure Analysis

The benzimidazole group of the molecule is a bicyclic heteroaromatic ring, which means it contains atoms other than carbon in its rings (in this case, nitrogen) and has a conjugated system of alternating single and double bonds . The pyrrolidinone group is a five-membered ring containing a carbonyl (C=O) and a nitrogen .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, bind to metals, and participate in various organic reactions . The reactivity of this specific compound would depend on the conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzimidazoles are generally solid at room temperature and have high melting points . They are also usually soluble in common organic solvents .

Scientific Research Applications

Antibacterial and Antioxidant Activity

Benzimidazole derivatives, including compounds related to 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one, have been identified as potential candidates for drug development due to their significant antibacterial and antioxidant properties. These compounds have shown high antibacterial activity against a range of bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus cereus, comparable to that of commercial antibacterial agents like oxytetracycline. Some synthesized benzimidazole derivatives also exhibit notable antioxidant activity, indicating their potential in therapeutic applications beyond antibacterial uses (Tumosienė et al., 2018).

Chemical Transformations and Derivative Synthesis

Research has focused on the chemical transformations of benzimidazole compounds, leading to the synthesis of various derivatives through reactions such as alkylation and condensation. These studies have expanded the range of benzimidazole derivatives, allowing for the exploration of new biological activities and the potential development of novel therapeutic agents. The ability to synthesize a wide array of derivatives underscores the versatility and importance of the benzimidazole core in medicinal chemistry (Vaickelionienė et al., 2012).

Role in Neurodegenerative Disorders

Benzimidazole derivatives have been investigated for their role in studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These compounds, including fluoroethoxy and fluoropropoxy substituted derivatives, show high in vitro affinity and selectivity for PBRs over central benzodiazepine receptors (CBRs). Such selectivity is crucial for the development of imaging agents to evaluate PBR expression in neurodegenerative disorders, highlighting the potential of benzimidazole derivatives in the diagnosis and study of diseases such as Alzheimer's and Parkinson's (Fookes et al., 2008).

Synthesis and Application in Organic Chemistry

The synthesis of pyrido[1,2-a]benzimidazoles through direct copper-catalyzed amination underscores the importance of benzimidazole derivatives in organic chemistry and medicinal chemistry. These compounds are of interest both for their potential therapeutic applications and their use in materials chemistry, demonstrating the broad utility of benzimidazole derivatives beyond their biological activity (Masters et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, care should be taken when handling any chemical compound. Appropriate safety measures should be taken, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research into this compound would depend on its intended use. Given the wide range of activities associated with benzimidazoles, it could be of interest in the development of new pharmaceuticals or agrochemicals .

Properties

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O/c25-18-8-2-1-7-16(18)14-29-22-12-6-4-10-20(22)27-24(29)17-13-23(30)28(15-17)21-11-5-3-9-19(21)26/h1-12,17H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULCVWPOCGYWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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